molecular formula C20H17N3O4S2 B2935446 2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 912622-94-7

2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2935446
CAS No.: 912622-94-7
M. Wt: 427.49
InChI Key: HOSVENFDBHSPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H17N3O4S2 and its molecular weight is 427.49. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of the compound 2,4-dimethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is PI3Kα . PI3Kα is a class of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a significant target in cancer research .

Mode of Action

The compound interacts with its target, PI3Kα, by inhibiting its activity . This inhibition is achieved through a strong charged interaction with Lys802 in PI3Kα, facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton .

Biochemical Pathways

The inhibition of PI3Kα affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3Kα, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells where this pathway is often overactive.

Result of Action

The result of the compound’s action is a potent inhibition of PI3Kα, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can result in decreased cell proliferation and survival, making the compound potentially useful in the treatment of diseases characterized by overactive cell growth and survival, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other interacting molecules, and the specific cellular context in which the compound is active. For example, the compound’s acidic sulfonamide NH proton, which is crucial for its interaction with PI3Kα, could potentially be affected by the pH of the environment .

Properties

IUPAC Name

2,4-dimethoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-26-15-9-10-18(17(12-15)27-2)29(24,25)23-14-7-5-13(6-8-14)19-22-16-4-3-11-21-20(16)28-19/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSVENFDBHSPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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